molecular formula C16H27NO5 B3027886 Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate CAS No. 1422344-50-0

Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate

Cat. No. B3027886
CAS RN: 1422344-50-0
M. Wt: 313.39
InChI Key: TULDOZFRXMWWCG-FRRDWIJNSA-N
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Description

  • Synonyms : Also known as Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid .

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

Research has made significant advancements in the resolution of racemates, particularly through catalytic non-enzymatic methods. These methods have become increasingly popular due to the development of chiral catalysts for asymmetric reactions. Catalytic non-enzymatic kinetic resolution provides high enantioselectivity and yield for various compounds, highlighting its importance in asymmetric organic synthesis (Pellissier, 2011).

Synthesis of Heterocyclic Compounds

The pyranopyrimidine core, related to the structural framework of the query compound, is crucial in the pharmaceutical industry due to its bioavailability and broad synthetic applications. Research on the synthesis of substituted pyranopyrimidines through one-pot multicomponent reactions using diversified hybrid catalysts emphasizes the versatility and applicability of such compounds (Parmar, Vala, & Patel, 2023).

Metabolism of Racemic Mixtures

The metabolism of racemic mixtures in human subjects, such as the [6RS]-5-formyltetrahydrofolate, demonstrates that racemic mixtures can be more bioactive than previously predicted. This re-evaluation suggests that oral doses of racemic mixtures of formyltetrahydrofolates are significantly more bioactive, unveiling new insights into folate metabolism (Baggott, Tamura, & Baker, 2001).

properties

IUPAC Name

6-O-tert-butyl 8-O-ethyl (4aR,8S,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6,8-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-5-20-14(18)12-10-17(15(19)22-16(2,3)4)9-11-7-6-8-21-13(11)12/h11-13H,5-10H2,1-4H3/t11-,12+,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULDOZFRXMWWCG-FRRDWIJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC2C1OCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]2[C@H]1OCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201105552
Record name 2H-Pyrano[3,2-c]pyridine-6,8(5H)-dicarboxylic acid, hexahydro-, 6-(1,1-dimethylethyl) 8-ethyl ester, (4aR,8S,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate

CAS RN

1422344-50-0
Record name 2H-Pyrano[3,2-c]pyridine-6,8(5H)-dicarboxylic acid, hexahydro-, 6-(1,1-dimethylethyl) 8-ethyl ester, (4aR,8S,8aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-c]pyridine-6,8(5H)-dicarboxylic acid, hexahydro-, 6-(1,1-dimethylethyl) 8-ethyl ester, (4aR,8S,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate
Reactant of Route 3
Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate

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